2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a structurally complex molecule featuring a benzo[de]isoquinoline-1,3-dione core linked to dual piperazine moieties. The benzo[de]isoquinoline-dione scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the piperazine units enhance solubility and enable diverse substitution patterns .
Properties
IUPAC Name |
2-[2-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N5O3/c43-33(40-22-24-41(25-23-40)35(29-9-3-1-4-10-29)30-11-5-2-6-12-30)27-39-19-17-38(18-20-39)21-26-42-36(44)31-15-7-13-28-14-8-16-32(34(28)31)37(42)45/h1-16,35H,17-27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYXBTHZAZEDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Piperazine-Linked Isoquinoline/Isoindoline Derivatives
Key Comparative Insights:
Core Structure Variations: The target compound and 327093-95-8 share the benzo[de]isoquinoline-dione core, which may enhance binding affinity to aromatic-rich enzyme pockets (e.g., AChE) compared to isoindoline-dione derivatives like 4a and 12a .
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., o-chlorine in 4a ) significantly enhance AChE inhibition (IC50 = 0.91 μM), rivaling donepezil (IC50 = 0.14 μM) . The benzhydryl group in the target compound may confer prolonged receptor occupancy due to hydrophobic interactions, though this remains speculative without direct data.
- Methoxy (4h ) and pyridyl (12a ) substituents modulate electronic properties but show unquantified effects on activity .
Synthesis and Practical Considerations :
- Yields vary widely: 12a was synthesized in 20% yield via alkylation , while Compound 9 achieved 39% yield using a similar approach . The target compound’s commercial availability () suggests scalable synthesis, though specifics are undisclosed .
- Demethylation reactions (e.g., BBr3-mediated in ) achieve 75% yields, highlighting efficient strategies for hydroxyl-group introduction .
The dual piperazine chains may offer multitarget interactions, a trend observed in dual-binding-site AChE inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
